molecular formula C14H21ClN2O2 B1486599 N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride CAS No. 1185173-56-1

N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride

Cat. No.: B1486599
CAS No.: 1185173-56-1
M. Wt: 284.78 g/mol
InChI Key: WSMFJXHSOOQXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride is a chemical compound with the molecular formula C14H20N2O2·HCl and a molecular weight of 284.78 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride typically involves the reaction of 3-(4-piperidinylmethoxy)phenylamine with acetic anhydride in the presence of a suitable catalyst, such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions: N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in proteomics research to study protein interactions and functions.

  • Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[3-(4-methoxypiperidin-1-yl)phenyl]acetamide

  • N-[3-(4-ethoxypiperidin-1-yl)phenyl]acetamide

  • N-[3-(4-propoxypiperidin-1-yl)phenyl]acetamide

  • N-[3-(4-butoxypiperidin-1-yl)phenyl]acetamide

Properties

IUPAC Name

N-[3-(piperidin-4-ylmethoxy)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-11(17)16-13-3-2-4-14(9-13)18-10-12-5-7-15-8-6-12;/h2-4,9,12,15H,5-8,10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMFJXHSOOQXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.